molecular formula C11H13NO3 B050149 alpha-Methyl-1,3-benzodioxole-5-propanal Oxime CAS No. 146322-08-9

alpha-Methyl-1,3-benzodioxole-5-propanal Oxime

Cat. No.: B050149
CAS No.: 146322-08-9
M. Wt: 207.23 g/mol
InChI Key: ISLHQWBNLXYVQG-UHFFFAOYSA-N
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Description

(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime is an organic compound characterized by the presence of a benzodioxole ring and an oxime functional group. The compound’s structure includes a 1,3-benzodioxole moiety, which is a common structural motif in various natural and synthetic compounds known for their biological activities.

Scientific Research Applications

(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of many benzodioxole-containing compounds, it could be of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime typically involves the reaction of (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently reacts with hydroxylamine to form the oxime.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxime and benzodioxole functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal: The parent aldehyde compound.

    1-(1,3-benzodioxol-5-yl)-2-propanol: A related alcohol derivative.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar benzodioxole moieties and biological activities.

Uniqueness

(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal oxime is unique due to the presence of both an oxime and a benzodioxole ring in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(6-12-13)4-9-2-3-10-11(5-9)15-7-14-10/h2-3,5-6,8,13H,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLHQWBNLXYVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601339983
Record name N-[3-(1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601339983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146322-08-9
Record name N-[3-(1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601339983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Methyl-1,3-benzodioxole-5-propanal oxime
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S4L9EN3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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